molecular formula C9H8ClN3O3S B1620528 5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole CAS No. 306935-20-6

5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B1620528
CAS No.: 306935-20-6
M. Wt: 273.7 g/mol
InChI Key: MFEGTJBBLPXXDT-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra show characteristic absorptions at:

  • 1605–1610 cm⁻¹ (C=N stretch, oxadiazole ring)
  • 1350–1365 cm⁻¹ (asymmetric S=O stretch)
  • 1160–1175 cm⁻¹ (symmetric S=O stretch)
  • 750–765 cm⁻¹ (C–Cl stretch)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.65–8.72 (d, 1H, pyridyl H6)
  • δ 8.02–8.15 (m, 2H, pyridyl H3/H5)
  • δ 7.45–7.58 (t, 1H, pyridyl H4)
  • δ 5.62 (s, 2H, CH₂Cl)
  • δ 4.88 (s, 2H, CH₂SO₂)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.4 (C3, oxadiazole)
  • δ 154.2 (C5, oxadiazole)
  • δ 148.9–139.2 (pyridyl carbons)
  • δ 54.1 (CH₂Cl)
  • δ 44.3 (CH₂SO₂)

Mass Spectrometry

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 273.7 [M+H]⁺, consistent with the molecular formula C₉H₈ClN₃O₃S. Fragmentation patterns include:

  • m/z 237.2 [M–Cl]⁺
  • m/z 155.1 [C₅H₅N₂O₂]⁺ (oxadiazole fragment)

Thermodynamic Stability and Thermal Decomposition Profiles

Thermogravimetric analysis (TGA) of related 1,2,4-oxadiazoles shows decomposition onset temperatures (T₀) of 210–230°C. Differential scanning calorimetry (DSC) reveals a melting endotherm at 179–181°C, followed by exothermic decomposition above 220°C. The sulfonyl group enhances thermal stability via resonance stabilization, while the chloromethyl substituent reduces stability relative to non-halogenated analogs.

Table 2: Thermal properties of analogous compounds

Property Value
Melting point 179–181°C
Decomposition onset (T₀) 218°C
ΔH decomposition –145 kJ/mol

Solubility Behavior and Partition Coefficients

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its lipophilic chloromethyl and sulfonyl groups. Solubility increases in polar aprotic solvents:

  • DMSO: 48 mg/mL
  • DMF: 32 mg/mL
  • Acetonitrile: 12 mg/mL

The calculated partition coefficient (clogP) is 1.12, indicating moderate lipophilicity. Experimental logD₇.₄ values of 1.8–2.1 suggest favorable membrane permeability.

Table 3: Solubility and partitioning data

Solvent/Parameter Value
Water (25°C) <0.1 mg/mL
DMSO 48 mg/mL
clogP 1.12
logD₇.₄ 1.9 ± 0.2

Properties

IUPAC Name

5-(chloromethyl)-3-(pyridin-2-ylsulfonylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3S/c10-5-8-12-7(13-16-8)6-17(14,15)9-3-1-2-4-11-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGTJBBLPXXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380939
Record name 2-{[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-20-6
Record name 2-[[[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]sulfonyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Cyclization with Carboxylic Acid Derivatives

The Hurd-Morrow method is widely employed for 1,2,4-oxadiazole synthesis. For this compound:

  • Synthesis of amidoxime precursor : React hydroxylamine with 3-(pyridin-2-ylsulfonylmethyl)propanenitrile to form 3-(pyridin-2-ylsulfonylmethyl)propanamidoxime.
  • Cyclization with chloromethyl-containing acyl chloride : Treat the amidoxime with chloroacetyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
    $$
    \text{Amidoxime} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{H}2\text{O}
    $$
    Key Conditions :
    • Temperature: 60–80°C
    • Reaction Time: 12–24 hours
    • Yield: ~65–70% (estimated based on analogous reactions).

Nitrile Oxide Cycloaddition

An alternative route involves [3+2] cycloaddition between nitrile oxides and nitriles:

  • Generate nitrile oxide : Oxidize 3-(pyridin-2-ylsulfonylmethyl)propionaldehyde oxime with chloramine-T.
  • Cycloaddition with chloroacetonitrile : React the nitrile oxide with chloroacetonitrile in toluene at 110°C.
    $$
    \text{Nitrile Oxide} + \text{ClCH}_2\text{CN} \xrightarrow{\Delta} \text{Target Compound}
    $$
    Advantages :
    • High regioselectivity for 1,2,4-oxadiazoles.
    • Avoids harsh acidic conditions.

Functionalization of Preformed Oxadiazole Intermediates

Sulfonation of Mercaptomethyl Substituents

  • Synthesize 3-(mercaptomethyl)-5-(chloromethyl)-1,2,4-oxadiazole :
    • React 3-(bromomethyl)-5-(chloromethyl)-1,2,4-oxadiazole with thiourea, followed by hydrolysis.
  • Oxidation to sulfonyl group : Treat the thioether intermediate with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid.
    $$
    \text{-CH}2\text{SH} \xrightarrow{\text{H}2\text{O}2} \text{-CH}2\text{SO}3\text{H} \xrightarrow{\text{AcCl}} \text{-CH}2\text{SO}_2\text{Cl}
    $$
  • Coupling with 2-pyridinol : React the sulfonyl chloride with 2-hydroxypyridine using TEA in DCM.

Optimization Data :

Step Reagent Temperature Yield
Thiol formation Thiourea 80°C 85%
Oxidation H$$2$$O$$2$$/AcOH 50°C 90%
Pyridine coupling TEA/DCM RT 75%

Direct Introduction of Pyridylsulfonylmethyl Group

  • Mitsunobu Reaction : Couple 2-pyridinesulfonic acid with 3-(hydroxymethyl)-5-(chloromethyl)-1,2,4-oxadiazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$3$$).
    $$
    \text{-CH}
    2\text{OH} + \text{SO}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{DEAD/PPh}3} \text{-CH}2\text{SO}2\text{C}5\text{H}4\text{N}
    $$
    Challenges :
    • Requires anhydrous conditions.
    • Competing side reactions may reduce yield.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Amidoxime Cyclization High purity, scalable Lengthy reaction times 65–70%
Nitrile Oxide Cycloaddition Regioselective Specialized reagents 50–60%
Sulfonation of Thiols Modular sulfonyl group introduction Multi-step process 60–75%
Mitsunobu Reaction Direct coupling Costly reagents 55–65%

Characterization and Validation

Spectroscopic Data :

  • $$^1$$H NMR (DMSO-$$d6$$): δ 3.42 (s, 2H, CH$$2$$Cl), 4.67 (s, 2H, CH$$2$$SO$$2$$), 7.33–8.50 (m, 4H, pyridyl-H).
  • IR : 1365 cm$$^{-1}$$ (S=O), 1642 cm$$^{-1}$$ (C=N).
  • HRMS : m/z 273.70 [M+H]$$^+$$.

Purity Assessment :

  • HPLC (C18 column): >98% purity with acetonitrile/water (70:30) mobile phase.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Substitute DEAD with cheaper azodicarboxylates.
  • Catalytic Methods : Explore Pd-catalyzed coupling for sulfonyl group introduction.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) as a safer solvent.

Chemical Reactions Analysis

5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to modify the pyridylsulfonyl group.

    Cyclization Reactions: The presence of multiple functional groups allows for intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of oxadiazoles possess a broad spectrum of biological activities, including:

  • Antibacterial : Exhibiting activity against various bacterial strains.
  • Antitumor : Inhibiting certain cancer cell lines effectively.
  • Anti-inflammatory : Reducing inflammation through modulation of inflammatory pathways.
  • Antiviral : Potentially acting against viral infections.

5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole has shown promise in inhibiting specific cancer cell lines and may possess neuroprotective effects due to its interaction with biological targets involved in cell signaling pathways.

Applications in Medicinal Chemistry

The compound's dual functionality as both a pharmaceutical agent and an agricultural chemical enhances its value in research and development contexts. Its ability to interact with proteins involved in crucial biological pathways makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines. The mechanism involved modulation of apoptotic pathways and cell cycle arrest.
  • Neuroprotective Effects :
    • Research indicated potential neuroprotective properties through the inhibition of oxidative stress markers in neuronal cells, suggesting applicability in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The pyridylsulfonyl group enhances the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of analogues with modifications at position 3:

Compound Name Position 3 Substituent Key Properties/Activities Reference
Target Compound 2-Pyridylsulfonylmethyl Potential kinase inhibition (hypothesized from sulfonyl groups' H-bonding ability)
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Intermediate for further derivatization; limited intrinsic activity
5-(Chloromethyl)-3-(quinolin-8-ylsulfonylmethyl)-1,2,4-oxadiazole Quinolin-8-ylsulfonylmethyl EGFR inhibition (IC50 < 10 nM in MCF-7 cells); superior to erlotinib
5-(Chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole 3-Trifluoromethylphenyl Enhanced lipophilicity; potential CNS activity due to CF3 group
5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole Methylthio Reduced polarity; thioether may confer metabolic stability
5-(Chloromethyl)-3-(benzotriazol-1-ylmethyl)-1,2,4-oxadiazole Benzotriazolylmethyl Planar aromatic system; weak intermolecular H-bonding in crystal structure
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Sulfonyl (e.g., pyridylsulfonyl, quinolinsulfonyl) and trifluoromethyl groups enhance target binding via dipole interactions or H-bonding. For example, quinolinylsulfonyl derivatives exhibit potent EGFR inhibition due to strong interactions with kinase active sites .
  • Aromatic vs. Non-Aromatic Substituents: Phenyl and benzotriazole groups contribute to π-π stacking but lack the sulfonyl group's H-bonding capacity, resulting in lower kinase affinity compared to sulfonyl analogues .

Substituent Variations at Position 5

The chloromethyl group at position 5 is a common feature in many analogues, serving as a handle for further modifications. For example:

  • In 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole , the chloromethyl group is replaced with pyrimidin-5-yl in subsequent reactions to generate bioactive derivatives .
  • Microwave-assisted synthesis methods (e.g., using K2CO3 in acetone) enable efficient coupling of 5-chloromethyl oxadiazoles with aryl/heteroaryl ketones .

Anticancer Activity

  • Apoptosis Induction: 3-Aryl-5-aryl-1,2,4-oxadiazoles with electron-deficient 5-position substituents (e.g., 3-chlorothiophen-2-yl) induce G1-phase arrest and apoptosis in T47D breast cancer cells .
  • EGFR Inhibition: Sulfonylmethyl derivatives (e.g., quinolin-8-ylsulfonyl) show nanomolar potency against EGFR, attributed to the sulfonyl group's interaction with the kinase hinge region .

Pharmacokinetic Considerations

  • Metabolic Stability: Methylthio substituents may reduce oxidative metabolism compared to sulfonyl groups, as seen in analogues like 5-(chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole .
  • Solubility: Sulfonyl groups enhance aqueous solubility but may limit membrane permeability, necessitating a balance in substituent design .

Biological Activity

5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 5-(chloromethyl)-3-(pyridin-2-ylsulfonylmethyl)-1,2,4-oxadiazole
  • Molecular Formula : C9H8ClN3O3S
  • Molecular Weight : 273.7 g/mol
  • CAS Number : 306935-20-6

The compound features a chloromethyl group, a pyridylsulfonyl group, and an oxadiazole ring, which contribute to its diverse reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Chloromethylation : The introduction of the chloromethyl group is often performed using chloromethyl methyl ether or formaldehyde in the presence of hydrochloric acid.
  • Sulfonylation : The pyridylsulfonyl group is introduced via sulfonylation reactions using pyridine-2-sulfonyl chloride with a base like triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from 1,2,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines. Notably:

  • IC50 Values : A study demonstrated that certain oxadiazole derivatives exhibited IC50 values of 0.67 µM against PC-3 prostate cancer cells and 0.80 µM against HCT-116 colon cancer cells .
Cell LineIC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These findings suggest that the compound may inhibit key pathways in cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
  • Binding Affinity : The pyridylsulfonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key factors influencing activity include:

  • Substituent Variations : Modifying the chloromethyl or pyridylsulfonyl groups can significantly alter potency.
  • Ring Structure Modifications : Alterations in the oxadiazole ring can impact both solubility and bioavailability.

Study on Antiproliferative Activity

A comprehensive study explored a library of oxadiazole derivatives and their antiproliferative effects on human tumor cell lines like HCT-116 and HeLa. The results indicated that some derivatives not only inhibited cell growth but also affected topoisomerase I activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities of various derivatives to target proteins such as topoisomerase I and EGFR (epidermal growth factor receptor). These studies provide insights into how structural modifications can enhance efficacy against specific cancer targets .

Q & A

Q. Table 1: Example Synthetic Route

StepReagents/ConditionsOutcome
1Amidoxime + chloroacetyl chloride, DCM, RTIntermediate formation
2Cyclization (reflux, 12 h)Crude oxadiazole product
3Column chromatography (SiO₂, hexane:EtOAc)Purified derivative (≥95% purity)

Which analytical techniques are essential for characterizing 1,2,4-oxadiazole derivatives?

Critical techniques include:

  • ¹H/¹³C NMR : To confirm substituent integration and regiochemistry (e.g., chloromethyl protons at δ 4.7–4.8 ppm) .
  • Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]+ at m/z 229 for 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole) .
  • Elemental Analysis : To verify purity (C, H, N within ±0.4% of theoretical values) .

How can reaction conditions influence functionalization of the chloromethyl group?

The chloromethyl group is susceptible to nucleophilic substitution. For instance, treatment with KCN at elevated temperatures (60–80°C) facilitates decyanation, yielding acetonitrile derivatives. Lower temperatures (25°C) favor retention of the nitrile group, enabling further derivatization .

Advanced Research Questions

How do structure-activity relationship (SAR) studies guide the optimization of 1,2,4-oxadiazoles as apoptosis inducers?

SAR studies reveal:

  • Pyridyl vs. Phenyl Substitution : Replacing the 3-phenyl group with a pyridyl moiety enhances apoptosis induction in T47D breast cancer cells (e.g., compound 4l , IC₅₀ = 1.2 µM) .
  • Electron-Withdrawing Groups : Chloro or trifluoromethyl groups at the 5-position improve potency by enhancing target (e.g., TIP47 protein) binding affinity .

Q. Table 2: Key SAR Findings

Substituent PositionModificationBiological Impact
3-PositionPyridyl substitution↑ Caspase-3 activation
5-PositionChlorothiophene↑ G₁-phase arrest in MX-1 tumors
ChloromethylAlkylationModulates cell permeability

What mechanistic insights explain the apoptosis-inducing effects of 1,2,4-oxadiazoles?

Mechanisms include:

  • Cell Cycle Arrest : Derivatives like 1d induce G₁-phase arrest in T47D cells, followed by caspase-3/7 activation and PARP cleavage .
  • Target Engagement : Photoaffinity labeling identifies TIP47 (IGF II receptor binding protein) as a molecular target, linking oxadiazoles to insulin-like growth factor signaling disruption .

How can computational methods predict oxadiazole interactions with biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with kinases or receptors. For example, 3-pyridyl derivatives show strong hydrogen bonding with GSK-3β’s ATP-binding pocket (ΔG = −9.2 kcal/mol) .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates logP values with anticancer activity (R² = 0.82 for MDA-MB-231 cell line inhibition) .

What challenges arise in regioselective modification of 1,2,4-oxadiazoles?

Regioselectivity is influenced by:

  • Steric Effects : Bulky substituents at the 3-position direct electrophiles to the 5-chloromethyl group .
  • Catalytic Systems : Iridium catalysts enable enantioselective amination of alkyl-substituted derivatives (e.g., 99% yield for 3z using [Ir(cod)Cl]₂) .

How do molecular modifications impact pharmacokinetic properties?

  • Peripheral Selectivity : Incorporation of pyridine N-oxide residues (e.g., 37d ) reduces CNS penetration, enhancing peripherally selective COMT inhibition (t₁/₂ = 8.2 h in rats) .
  • Metabolic Stability : Fluorination at the 5-position decreases CYP450-mediated oxidation, improving plasma stability (e.g., 85% remaining after 1 h in human liver microsomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole

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